N-Formamidosalicylic acid

Description

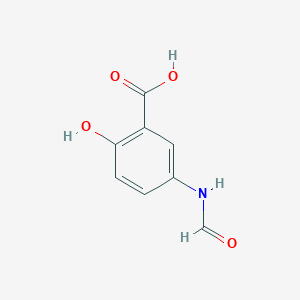

Structure

2D Structure

Properties

IUPAC Name |

5-formamido-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-4-9-5-1-2-7(11)6(3-5)8(12)13/h1-4,11H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAYHKZPLHBHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146737 | |

| Record name | N-Formamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104786-99-4 | |

| Record name | N-Formamidosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Formamidosalicylic Acid and Its Derivatives

Chemical Synthesis Approaches

The creation of N-Formamidosalicylic acid and its analogues relies on fundamental organic reactions, primarily focusing on the formation of the characteristic amide bond.

Formylation Reactions of Precursor Compounds

The most direct method for synthesizing this compound is through the formylation of an aminosalicylic acid precursor. The formylation reaction introduces a formyl group (-CHO) onto the nitrogen atom of the amino group.

A well-documented synthesis involves the N-formylation of 5-aminosalicylic acid (5-ASA), a compound also known as mesalazine. In this procedure, 5-ASA is dissolved in formic acid, and the mixture is heated under reflux. This straightforward reaction proceeds with high efficiency, yielding N-formyl-5-aminosalicylic acid. The structure of the resulting product is typically confirmed using spectroscopic methods such as ¹H- and ¹³C-NMR spectrometry and mass spectroscopy. One reported synthesis achieved a high yield by refluxing the components for four hours.

| Reactants | Solvent | Conditions | Reaction Time | Yield | Ref. |

| 5-Aminosalicylic acid, Formic acid | Formic acid | Reflux | 4 hours | 83% | beilstein-journals.org |

This method highlights a direct and efficient pathway to the target compound from a readily available precursor.

Condensation and Subsequent Modification Strategies

The formation of the amide linkage in this compound is a classic example of a condensation reaction. rsc.orgsoton.ac.uk In this type of reaction, two molecules—in this case, an amine (aminosalicylic acid) and a carboxylic acid (formic acid)—combine to form a larger molecule with the concurrent loss of a small molecule, typically water. researchgate.net The reaction is fundamentally an amide bond formation, a cornerstone of peptide and medicinal chemistry. google.com Activating the carboxylic acid is a common strategy to facilitate this transformation, especially under milder conditions. google.comrsc.org

Once the this compound core is formed, it can undergo subsequent modifications to create a diverse range of derivatives. These modifications can be targeted at several positions:

The Carboxylic Acid Group: The carboxyl group can be converted into esters, amides, or other functional groups through standard transformations. For example, reacting the salicylic (B10762653) acid moiety with various alcohols can yield a library of ester derivatives. rsc.org

The Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce different substituents, altering the molecule's electronic and steric properties.

The Aromatic Ring: The benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.

In biosynthetic pathways, the formation of similar salicylamide (B354443) linkages is often more complex. For instance, in the biosynthesis of the antibiotic celesticetin, the attachment of salicylic acid is catalyzed by a dedicated acyl-CoA ligase and an acyltransferase, which activate the salicylic acid as a thioester before condensation. encyclopedia.pubmdpi.com Such enzymatic strategies highlight nature's approach to performing condensation reactions with high specificity.

Stereoselective Synthesis Methodologies

The parent this compound molecule is achiral and therefore does not have enantiomers. However, the principles of stereoselective synthesis are critical when preparing derivatives that contain one or more chiral centers. rsc.org Such chiral derivatives are common in natural products and pharmaceuticals, where specific stereochemistry is often essential for biological activity.

The stereoselective synthesis of a chiral this compound derivative would typically involve one of the following strategies:

Chiral Pool Synthesis: This approach utilizes a chiral starting material that already contains one or more of the desired stereocenters. For example, a synthesis could begin with a chiral amino acid, which is then elaborated to incorporate the formamidosalicylic scaffold. rsc.org

Chiral Auxiliaries: An enantiomerically pure auxiliary can be temporarily attached to an achiral precursor to direct the stereochemical outcome of a subsequent reaction. After the new stereocenter is set, the auxiliary is removed. rsc.org

Asymmetric Catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. scholaris.ca This is a highly efficient method for generating enantiomerically enriched products. rsc.orgjst.go.jpresearchgate.net

For instance, in the synthesis of complex amino acid derivatives, photoredox catalysis has been used for stereoselective C-radical additions to chiral imines, providing a modern route to highly functionalized, unnatural amino acids. rsc.org A similar strategy could hypothetically be employed to synthesize a chiral derivative of this compound by reacting a suitable precursor with a chiral reagent or catalyst system.

Total Synthesis Strategies of Complex Molecules Incorporating this compound

The this compound moiety, particularly 3-formamidosalicylic acid (also known as blastmycin acid nih.gov), is a key structural component of several complex natural products, including the antimycin and prunustatin families of antibiotics. acs.orgresearchgate.net The total synthesis of these molecules provides an advanced context for the strategic incorporation of this building block.

Late-Stage Fragment Coupling Techniques

In a convergent synthesis strategy, complex molecules are assembled from several smaller, independently synthesized fragments. This approach is generally more efficient than a linear synthesis, especially for large molecules. escholarship.org The this compound unit is often introduced in the final stages of such syntheses, a strategy known as late-stage fragment coupling or late-stage functionalization.

A prominent example is the total synthesis of (+)-Antimycin A1b. In this synthesis, a complex dilactone core is prepared separately from the salicylamide portion. The two fragments are then joined via a PyBOP-mediated amide coupling reaction. rsc.orgnii.ac.jp This late-stage introduction of the unprotected 3-formamidosalicylic acid fragment is advantageous as it shortens the longest linear sequence and avoids carrying a sensitive functional group through numerous reaction steps. A similar late-stage amide formation using carbonyldiimidazole (CDI) was employed in a total synthesis of (+)-prunustatin A. nii.ac.jp

| Complex Molecule | Key Fragments | Coupling Reagent | Strategy | Ref. |

| (+)-Antimycin A1b | 9-membered dilactone core, 3-Formamidosalicylic acid | PyBOP | Convergent, Late-stage amide coupling | rsc.org |

| (+)-Prunustatin A | Tetralactone core, 3-Formamidosalicylic acid | CDI | Convergent, Late-stage amide coupling | nii.ac.jp |

This convergent approach allows for flexibility and efficiency, enabling the synthesis of analogues by simply modifying one of the fragments before the final coupling step.

Multistep Linear Synthesis Pathways

While many modern total syntheses favor convergent strategies, the biosynthesis of the 3-formamidosalicylate unit in microorganisms serves as a biological blueprint for a highly programmed linear pathway. In organisms that produce antimycins, the 3-formamidosalicylate starter unit is not made in one step but is assembled through a multi-enzyme pathway. This process starts from anthranilic acid and involves a series of enzymatic reactions, including hydroxylation and formylation, all occurring while the intermediates are tethered to a carrier protein. This biological assembly line ensures the efficient and controlled construction of the required building block.

In a laboratory setting, a hypothetical multistep linear synthesis to incorporate the this compound moiety might involve:

Starting with a simple salicylic acid derivative.

Executing a series of reactions to build a side chain piece by piece.

Introducing the amino group via nitration followed by reduction.

Performing the formylation as one of the final steps.

This approach is often less practical than a convergent strategy for complex targets due to the cumulative loss of material at each step. The late-stage coupling strategies used for antimycin and prunustatin were specifically designed to overcome the inefficiencies inherent in long, linear synthetic routes. nii.ac.jp

Biosynthetic Pathways and Metabolic Origins of N Formamidosalicylic Acid

In Vivo Formation and Metabolic Studies

The presence of N-Formamidosalicylic acid in biological fluids has been confirmed through various metabolic studies, highlighting its formation within living organisms.

This compound was first identified as a novel metabolite of 5-ASA in the urine of pigs and the plasma of humans. theadl.comnih.gov Its structure was elucidated using 1H- and 13C-nuclear magnetic resonance (n.m.r.) spectrometry and mass spectroscopy, with subsequent confirmation through chemical synthesis. nih.gov In studies involving healthy human volunteers administered 5-ASA intravenously, this compound was detected and quantified in plasma samples, alongside other known metabolites such as N-acetyl-5-ASA and N-β-D-glucopyranosyl-5-ASA. nih.gov

The following table summarizes the biological systems in which this compound has been identified:

| Biological System | Sample Type | Precursor Administered | Reference |

|---|---|---|---|

| Human | Plasma | 5-Aminosalicylic acid (i.v.) | nih.gov |

| Pig | Urine | 5-Aminosalicylic acid (oral) | theadl.com |

| Rat | Liver Homogenate (in vitro) | 5-Aminosalicylic acid | nih.gov |

Metabolic studies have primarily focused on the direct precursors of this compound. The immediate precursor is 5-aminosalicylic acid (5-ASA). The formation of this compound from 5-ASA involves the transfer of a formyl group. The key metabolic intermediate that serves as the formyl group donor has been identified as N-formyl-L-kynurenine. nih.gov In vitro experiments using rat liver homogenates demonstrated that the formation of this compound occurred readily when both 5-ASA and N-formyl-L-kynurenine were added to the preparation. nih.gov This suggests a direct enzymatic transfer of the formyl group from N-formyl-L-kynurenine to 5-ASA.

Enzymatic Conversion Mechanisms

The biosynthesis of this compound is an enzyme-catalyzed process. The key enzyme implicated in this biotransformation is formamidase.

The primary enzyme believed to be responsible for the formation of this compound is formamidase (EC 3.5.1.9), also known as kynurenine (B1673888) formamidase. nih.govnih.gov This enzyme is a hydrolase that is known to catalyze the hydrolysis of N-formyl-L-kynurenine to L-kynurenine and formate (B1220265) as part of the tryptophan catabolism pathway. nih.govresearchgate.net However, it can also function as a formyltransferase, transferring the formyl group from N-formyl-L-kynurenine to an acceptor molecule, such as an aromatic amine. theadl.com In the context of this compound synthesis, formamidase facilitates the transfer of the formyl group from N-formyl-L-kynurenine to the amino group of 5-ASA. nih.gov

While the involvement of formamidase is well-supported by in vitro studies, the roles of other enzymes like oxygenases or other specific formyltransferases in the biosynthesis of this compound have not been reported in the reviewed literature.

The catalytic mechanism of formamidase varies between prokaryotes and eukaryotes. In eukaryotes, the enzyme belongs to the α/β hydrolase fold family and utilizes a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, to effect hydrolysis or formyl transfer. nih.govnih.gov The reaction proceeds through a nucleophilic attack by the serine residue on the carbonyl carbon of the formyl group of N-formyl-L-kynurenine, leading to the formation of a formyl-enzyme intermediate. This intermediate then reacts with the amino group of 5-aminosalicylic acid to yield this compound.

5-Aminosalicylic acid + N-Formyl-L-kynurenine → this compound + L-Kynurenine

In an in vitro study using rat liver homogenate, the rate of formation of this compound was measured, providing insight into the kinetics of this enzymatic reaction.

| Enzyme Source | Substrates | Product | Rate of Formation | Reference |

|---|---|---|---|---|

| Rat Liver Homogenate | 5-Aminosalicylic acid and N-formyl-L-kynurenine | This compound | 1.35 pmol/min per g rat liver | theadl.com |

Precursor Utilization and Derivation

The primary precursor for the biosynthesis of this compound is 5-aminosalicylic acid (5-ASA) . theadl.comnih.gov 5-ASA is an anti-inflammatory drug, and this compound is one of its metabolic products. The formyl group required for the conversion of 5-ASA to this compound is derived from N-formyl-L-kynurenine . nih.gov N-formyl-L-kynurenine is an intermediate in the kynurenine pathway, the primary metabolic route for the degradation of the essential amino acid tryptophan. frontiersin.org Therefore, the biosynthesis of this compound links the metabolism of the drug 5-ASA with the endogenous pathway of tryptophan metabolism.

Tryptophan Catabolism and Aromatic Moiety Formation

The biosynthesis of the core aromatic structure of 3-formamidosalicylic acid begins with the essential amino acid L-tryptophan. The initial step involves the oxidative cleavage of the indole (B1671886) ring of tryptophan, a reaction catalyzed by tryptophan-2,3-dioxygenase. This enzymatic reaction yields N-formyl-L-kynurenine, a key intermediate in the kynurenine pathway of tryptophan metabolism. nih.gov This initial transformation effectively channels tryptophan from primary metabolism into the specialized secondary metabolic pathway leading to this compound.

Anthranilic Acid and 3-Aminosalicylic Acid Transformations

Following the formation of N-formyl-L-kynurenine, the biosynthetic pathway proceeds through the formation of anthranilic acid. While the precise enzymatic steps can vary between different antimycin-producing organisms, it is proposed that a kynureninase enzyme is responsible for the conversion of N-formyl-L-kynurenine to anthranilate. researchgate.net

Once formed, anthranilate undergoes a series of modifications to yield 3-aminosalicylic acid. This transformation is a critical juncture in the pathway and is orchestrated by a suite of enzymes encoded within the antimycin biosynthetic gene cluster. The process is initiated by an acyl-CoA ligase, which activates anthranilate and attaches it to a carrier protein. Subsequently, a multicomponent oxygenase acts on the carrier protein-bound anthranilate to introduce a hydroxyl group at the 3-position, forming 3-aminosalicyloyl-S-carrier protein. researchgate.net

The final step in the formation of the characteristic N-formamido group is the N-formylation of the 3-aminosalicyloyl intermediate. This reaction is catalyzed by a specific formyltransferase enzyme, which transfers a formyl group to the amino moiety of 3-aminosalicylic acid, resulting in the formation of 3-formamidosalicylic acid. acs.org

Genetic Basis of Biosynthesis and Pathway Engineering

The biosynthesis of this compound is genetically encoded, with the responsible genes clustered together in the genome of producing organisms. The study of these biosynthetic gene clusters has not only illuminated the enzymatic steps of the pathway but has also opened avenues for its manipulation through pathway engineering.

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of this compound are located within the antimycin biosynthetic gene cluster, commonly referred to as the ant cluster. nih.gov These clusters have been identified in various Streptomyces species, which are prolific producers of antimycins. acs.org The ant cluster is a prime example of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster. nih.gov

Detailed analysis of the ant cluster has revealed the specific genes encoding the enzymes responsible for the formation of 3-formamidosalicylic acid. Key genes and their functions are summarized in the table below:

| Gene | Encoded Enzyme | Function in this compound Biosynthesis |

| antN | Tryptophan-2,3-dioxygenase | Catalyzes the initial step of tryptophan catabolism, forming N-formyl-L-kynurenine. |

| antP | Kynureninase | Involved in the conversion of N-formyl-L-kynurenine to anthranilate (present in L-form and I-form ant clusters). |

| antF | Acyl-CoA ligase | Activates anthranilate. |

| antG | Carrier protein | Binds and shuttles the anthranilate intermediate. |

| antHIJKL | Multicomponent oxygenase | Catalyzes the hydroxylation of anthranilate to form 3-aminosalicylate. |

| antO | Formyltransferase | Catalyzes the final N-formylation of 3-aminosalicylate to yield 3-formamidosalicylic acid. |

Variations in the composition of the ant gene cluster exist, leading to different "forms" of the cluster, such as the S-form (short), I-form (intermediate), and L-form (long), which differ in the presence or absence of certain genes like antP and antQ. acs.org

Reconstitution of Biosynthetic Pathways in Heterologous Hosts

The elucidation of the ant gene cluster has enabled the reconstitution of the this compound biosynthetic pathway in heterologous hosts. A significant achievement in this area has been the successful biosynthesis of the 3-formamidosalícylate pharmacophore in Escherichia coli. nih.govacs.org This was accomplished by co-expressing a specific combination of ant genes, namely antF, antG, antHIJKL, and antO, in an engineered E. coli strain. acs.org

The heterologous expression system provides a more tractable platform for studying the biosynthetic pathway compared to the native, often slow-growing, Streptomyces producers. It allows for the systematic confirmation of gene function through the expression of different gene combinations and facilitates the production of biosynthetic intermediates for further analysis. acs.org This approach has been instrumental in verifying the roles of the AntHIJKL multicomponent oxygenase and the AntO formyltransferase in the formation of the 3-formamidosalicylate core. nih.govresearchgate.net

Combinatorial Biosynthesis and Analog Diversification Strategies

The understanding of the genetic and enzymatic basis of this compound biosynthesis has paved the way for combinatorial biosynthesis approaches to generate novel analogs. This strategy involves the manipulation of the biosynthetic pathway to incorporate alternative building blocks or to modify the enzymatic reactions, thereby creating derivatives with potentially altered or improved biological activities. nih.gov

One promising strategy for analog diversification focuses on the inherent promiscuity of some of the biosynthetic enzymes. For example, the acyltransferase AntB, which is involved in the later stages of antimycin assembly, has been shown to accept a variety of acyl-CoA substrates. By feeding the producing organism with different precursor molecules, it is possible to generate a range of antimycin analogs with modifications outside of the this compound moiety. nih.gov

Furthermore, the successful reconstitution of the 3-formamidosalicylate pathway in a heterologous host like E. coli provides a powerful platform for engineering. nih.govacs.org This system allows for the facile introduction of engineered enzymes or the modification of existing ones to alter substrate specificity or catalytic outcomes. For instance, by introducing mutations into the ant genes or by swapping them with homologous genes from other biosynthetic pathways, it may be possible to generate novel aminosalicylate derivatives. The development of such engineered pathways could lead to a diverse library of "unnatural" natural products with potential applications in medicine and biotechnology. nih.gov

Analytical Characterization Techniques in N Formamidosalicylic Acid Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of N-Formamidosalicylic acid. These methods provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structure determination of this compound. Both ¹H and ¹³C NMR provide critical data on the molecular framework.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons reveal the substitution pattern on the aromatic ring and confirm the presence of the formamido (-NHCHO) and carboxylic acid (-COOH) groups. The aromatic protons typically appear as distinct signals in the downfield region of the spectrum, with their splitting patterns indicating their relative positions.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbons of the formyl and carboxyl groups, and the carbons of the benzene (B151609) ring. nih.gov The specific chemical shifts are sensitive to the electronic environment, confirming the presence and location of the hydroxyl, formamido, and carboxyl substituents.

Table 1: Representative NMR Data for Salicylic (B10762653) Acid Derivatives Note: Specific data for this compound is not extensively published; this table represents typical shifts for related structures. Final assignments require 2D NMR experiments.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 8.0 | 115 - 140 |

| Formyl CH | ~8.2 (singlet) | ~160 - 165 |

| NH | ~9.5 - 10.5 (broad singlet) | N/A |

| COOH | >11.0 (broad singlet) | ~170 - 175 |

| Aromatic C-O | N/A | ~155 - 162 |

| Aromatic C-N | N/A | ~140 - 150 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It provides a highly accurate mass measurement of the parent molecule (molecular ion) and reveals structural information through the analysis of fragmentation patterns.

In techniques like electrospray ionization (ESI), the molecule is ionized, typically by deprotonation of the carboxylic acid or hydroxyl group to form [M-H]⁻ in negative ion mode, or by protonation to form [M+H]⁺ in positive ion mode. The resulting mass-to-charge ratio (m/z) is measured with high precision. High-resolution mass spectrometry (HRMS) can determine the molecular formula by distinguishing between compounds with the same nominal mass. Fragmentation of the molecular ion provides key structural details, such as the loss of water (H₂O), carbon monoxide (CO), or the formyl group.

Table 2: Expected Mass Spectrometry Data for this compound (C₈H₇NO₄)

| Parameter | Value | Description |

|---|---|---|

| Molecular Weight | 181.15 g/mol | Calculated molecular mass. |

| [M-H]⁻ | m/z 180.03 | Expected ion in negative mode ESI-MS. |

| [M+H]⁺ | m/z 182.04 | Expected ion in positive mode ESI-MS. |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction media or biological samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of salicylic acid and its derivatives. nih.gov Reversed-phase HPLC, using a C18 column, is typically employed for separation. nih.gov

The method involves a mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The gradient or isocratic elution allows for the separation of this compound from related compounds like salicylic acid, aminosalicylic acid, and other impurities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light strongly at specific wavelengths, typically between 230 and 305 nm. nih.govoup.com

Table 3: Typical HPLC Parameters for Analysis of Salicylic Acid Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) nih.gov | Provides a nonpolar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water/Acid (e.g., H₃PO₄) nih.gov | Elutes compounds based on polarity. Acid suppresses ionization of carboxyl groups. |

| Flow Rate | 0.8 - 1.2 mL/min nih.gov | Controls the speed of separation and retention time. |

| Detection | UV at ~237 nm or ~295 nm nih.govoup.com | Monitors the eluent for the analyte based on its UV absorbance. |

| Injection Volume | 10 - 20 µL | Volume of the sample introduced into the system. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical method. This technique combines the powerful separation capabilities of LC with the mass analysis capabilities of MS. nih.gov

Following separation on the HPLC column, the eluent is directed into the mass spectrometer's ion source. LC-MS allows for the confident identification of this compound even in complex matrices and at very low concentrations. nih.gov The retention time from the LC provides one level of identification, while the mass spectrometer provides the molecular weight and fragmentation data for definitive confirmation. This is particularly useful in metabolomics, where this compound might be one of many components in a biological sample. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. nih.gov

Gas Chromatography (GC) and Related Techniques

Gas Chromatography (GC) is another powerful separation technique, but its application to this compound presents challenges. Due to its low volatility and thermal lability, direct analysis of this carboxylic acid by GC is difficult. researchgate.net The high temperatures required for volatilization in the GC inlet can cause the compound to decompose.

To overcome this limitation, derivatization is necessary. researchgate.net The acidic proton of the carboxylic acid and the phenolic proton can be replaced with a more volatile group, such as a trimethylsilyl (B98337) (TMS) or an ester group (e.g., methyl ester). researchgate.netresearchgate.net This process increases the compound's volatility and thermal stability, making it suitable for GC analysis. researchgate.net After derivatization, the compound can be separated on a GC column and detected, often by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS). nih.gov GC-MS provides both retention time and a mass spectrum, which is a unique fingerprint of the derivatized compound, allowing for high-confidence identification. researchgate.net

Quantitative and Purity Assessment Methodologies

The accurate quantification and purity assessment of this compound are essential for its application in research and pharmaceutical contexts. These evaluations ensure the identity, strength, and quality of the compound, and help in identifying any impurities or degradation products. Methodologies for these assessments primarily rely on chromatographic and spectroscopic techniques, which offer high degrees of sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for both the quantification and purity evaluation of this compound and related salicylic acid derivatives. farmaciajournal.comresearchgate.nethelixchrom.comijrpc.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. The development of a stability-indicating HPLC method is crucial, as it must be able to separate the main compound from any potential impurities and degradation products. wjpsonline.com

For the analysis of salicylic acid derivatives, C18 columns are frequently employed as the stationary phase. ijrpc.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acid like orthophosphoric acid or trifluoroacetic acid to control the pH and ensure good peak shape. researchgate.netwjpsonline.comnih.gov Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector. ijrpc.comwjpsonline.com

Illustrative HPLC Method Parameters for Salicylic Acid Derivatives

The following table presents typical parameters for an HPLC method used in the analysis of salicylic acid derivatives, which could be adapted for this compound.

| Parameter | Specification |

| Stationary Phase/Column | Reversed Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% orthophosphoric acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230-237 nm |

| Column Temperature | 25-30°C |

| Injection Volume | 10 µL |

This interactive table is based on data from similar compound analyses. wjpsonline.comnih.gov

Method validation is a mandatory process in the pharmaceutical industry to confirm that an analytical procedure is suitable for its intended purpose. nih.govresearchgate.net According to International Conference on Harmonisation (ICH) guidelines, validation involves assessing several performance characteristics. nih.govnih.gov These include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govijprajournal.comresearchgate.net

Forced degradation studies are a key component of validation for a stability-indicating method. ijrpp.com These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce degradation products. wjpsonline.comijrpp.comnih.gov The analytical method must then demonstrate its ability to separate these degradants from the intact this compound peak, thus proving its specificity. wjpsonline.com

Typical Validation Parameters for an HPLC Assay

The data in this table are representative values for validated HPLC methods for related small organic molecules, illustrating common acceptance criteria.

| Validation Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.1% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.05 µg/mL |

This interactive table is based on data from validated methods for similar compounds. ijprajournal.comnih.gov

In addition to chromatography, spectroscopic methods are vital. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an increasingly recognized primary method for determining the purity of chemical substances. acs.orgemerypharma.combwise.kr The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei giving rise to that signal. emerypharma.comusp.org By comparing the integral of a specific resonance from this compound with that of a certified internal standard of known purity, an absolute purity value can be calculated without the need for a specific reference standard of the analyte itself.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for both quantification and impurity identification. semanticscholar.orgnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in confirming the elemental composition of the parent compound and any detected impurities. sigmaaldrich.com

Investigating Mechanisms of Action at the Molecular and Cellular Level

Enzyme Interaction and Inhibition Studies

The interaction of N-Formamidosalicylic acid with enzymes is a key aspect of its mechanism of action. While direct and extensive research on this specific compound is still emerging, studies on its parent compounds and related molecules provide significant insights.

Inhibition Profiles of Key Biological Enzymes

Direct enzymatic inhibition studies specifically on this compound are not extensively documented in publicly available research. However, the broader class of salicylates is known to interact with various enzymes. For instance, salicylic (B10762653) acid, a related compound, is known to modulate the enzymatic activity of cyclooxygenase-1 (COX-1), which in turn decreases the formation of pro-inflammatory prostaglandins.

Given that this compound is a metabolite of 5-ASA, its formation is an important enzymatic interaction to consider. Research has shown that N-Formyl-5-ASA can be formed in rat liver homogenates when 5-ASA and N-formyl-L-kynurenine are present, suggesting that the enzyme formamidase may be responsible for its in vivo formation. This metabolic pathway highlights an interaction with enzymes involved in xenobiotic metabolism.

Further research is necessary to establish a clear inhibition profile of this compound against a panel of key biological enzymes to fully understand its pharmacological potential.

Molecular Target Identification and Characterization

The identification of specific molecular targets for this compound is an ongoing area of research. For the broader group of salicylates, several molecular targets have been identified. For example, 5-aminosalicylic acid has been found to target arachidonate 5-lipoxygenase (ALOX5) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH). Another related compound, sulfasalazine, also targets ALOX5 as well as tumor necrosis factor (TNFα).

In silico studies on salicylic acid and its derivatives have suggested potential interactions with various biological targets. These computational approaches are crucial in predicting and identifying potential molecular targets for further experimental validation.

| Compound | Identified/Potential Molecular Targets | Reference |

| 5-Aminosalicylic acid | Arachidonate 5-lipoxygenase (ALOX5), Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | |

| Sulfasalazine | Arachidonate 5-lipoxygenase (ALOX5), Tumor necrosis factor (TNFα) | |

| Sodium Salicylate | Cyclooxygenase-2 (COX-2), Nuclear factor-kappa B (NF-κB) | |

| Acetyl 3-aminoethyl salicylic acid | Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), High mobility group box 1 (HMGB1) |

Binding Site Analysis and Ligand-Protein Interactions

Detailed binding site analysis for this compound is not yet available. However, molecular docking studies of other salicylates provide a framework for understanding potential interactions. For example, the binding of salicylic acid to its protein targets often involves interactions with specific amino acid residues within the binding pocket. These interactions can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which collectively determine the affinity and specificity of the binding.

Modulation of Cellular Pathways

The influence of this compound on cellular pathways, particularly those related to inflammation and oxidative stress, is of significant interest. Insights can be drawn from the well-documented effects of its parent compound, 5-ASA, and other salicylates.

Influence on Pro-inflammatory Signaling Molecules

Salicylates are well-known for their anti-inflammatory properties, which are often mediated through the modulation of pro-inflammatory signaling pathways. A key pathway in inflammation is regulated by nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of many pro-inflammatory genes.

Studies have shown that aminosalicylates can inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. The N-acetylated metabolite of 5-ASA, N-acetyl-5-ASA, has been shown to bind to and activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear hormone receptor. The activation of PPAR-γ can lead to the downregulation of NF-κB and mitogen-activated protein kinase (MAPK) signaling, resulting in reduced production of pro-inflammatory cytokines and a decrease in COX-2 activity.

A naturally occurring salicylic acid analogue, methyl salicylate 2-O-β-D-lactoside, has been demonstrated to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB signaling pathway in macrophage cells. This analogue was found to inhibit the phosphorylation of IKK-β and the degradation of IκB-α, and to reduce the nuclear translocation and DNA binding activity of NF-κB.

| Signaling Molecule/Pathway | Effect of Salicylates/Metabolites | Reference |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | |

| IκB Kinase (IKK) | Inhibition of phosphorylation | |

| IκBα | Inhibition of degradation | |

| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Activation | |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Reduced production |

Impact on Oxidative Stress Responses

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous inflammatory conditions. Salicylates have been shown to modulate oxidative stress responses.

5-aminosalicylic acid (5-ASA) has demonstrated antioxidant properties. It can inhibit oxidation initiated both from within cellular membranes and from aqueous environments, suggesting it can act as a chain-breaking antioxidant. The hydroxylation of 5-ASA can serve as a specific probe for in vivo oxidative stress, indicating its direct interaction with reactive oxygen species.

Salicylic acid itself can have a dual role in redox signaling. It can promote ROS production, which is essential for certain defense responses, but it can also play an antioxidant role by modulating glutathione (GSH) levels. The application of salicylic acid has been shown to activate antioxidant enzymes, which helps in the alleviation of oxidative stress. In some contexts, the growth of bacteria in the presence of salicylate has been shown to increase the generation of ROS.

The table below summarizes the observed effects of salicylates on oxidative stress markers.

| Oxidative Stress Marker/Component | Observed Effect of Salicylates | Reference |

| Reactive Oxygen Species (ROS) | Can be both induced and scavenged | |

| Lipid Peroxidation | Inhibited by 5-ASA | |

| Glutathione (GSH) | Levels can be modulated | |

| Antioxidant Enzymes | Activity can be activated |

Regulation of Cellular Apoptosis Pathways by Parent Compounds

Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The process is tightly controlled by a complex network of signaling pathways, which can be broadly categorized as intrinsic (mitochondrial) and extrinsic (death receptor-mediated). Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death.

While direct data on this compound is unavailable, the actions of its precursors offer valuable context.

Salicylic Acid and Derivatives: Salicylic acid, a well-known anti-inflammatory agent and a primary metabolite of aspirin, has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov Studies have demonstrated that salicylic acid can trigger apoptosis in B-cell chronic lymphocytic leukemia cells and hepatoma (liver cancer) cells. nih.govnih.gov The proposed mechanisms for this activity include the activation of caspases and a potential link to nitric oxide (NO) signaling pathways. nih.govnih.gov For instance, in liver cancer cells, salicylic acid treatment was found to increase NO production, which in turn was associated with the induction of apoptosis. nih.gov

Furthermore, other derivatives of salicylic acid have shown potent pro-apoptotic effects. Anacardic 6-pentadecyl salicylic acid, for example, has been found to reduce tumor volume in breast cancer models by inducing apoptosis mediated by caspase-8, a key initiator caspase in the extrinsic pathway. nih.gov

5-Aminosalicylic Acid (5-ASA): The direct parent compound, 5-ASA, is also known to possess pro-apoptotic properties, particularly in the context of colorectal cancer. Research indicates that 5-ASA can decrease the growth and survival of colorectal cancer cells by activating the apoptotic machinery. researchgate.net The mechanisms are thought to be linked to its anti-inflammatory effects, which include the inhibition of pro-inflammatory pathways that often promote cancer cell survival. researchgate.netovid.com

Table 1: Effects of Parent Compounds on Apoptosis Pathways

| Compound | Cell Line/Model | Observed Effect on Apoptosis | Potential Mechanism |

| Salicylic Acid | Hepatoma (Liver Cancer) Cells | Induces apoptosis | Mediated by the Nitric Oxide (NO) pathway. nih.gov |

| Salicylic Acid | B-cell Chronic Lymphocytic Leukemia (B-CLL) | Induces apoptosis | Involves activation of caspases. nih.gov |

| 5-Aminosalicylic Acid (5-ASA) | Colorectal Cancer (CRC) Cells | Induces cell death | Activation of apoptotic machinery. researchgate.net |

| 6-Pentadecyl salicylic acid | Breast Cancer (4T1 cells) | Induces apoptosis | Mediated by caspase-8 activation. nih.gov |

Structure Activity Relationship Sar Studies of N Formamidosalicylic Acid and Its Derivatives

Correlating Chemical Structure with Biological Activity Profiles

The biological activity of N-Formamidosalicylic acid is intrinsically linked to its unique chemical architecture, which includes a formylamino group and a phenolic hydroxyl group attached to a benzoic acid scaffold. The interplay of these groups, along with their spatial arrangement, dictates the molecule's interaction with biological targets.

Impact of Formylamino Group and Phenolic Hydroxyl

The formylamino group (-NHCHO) at the 5-position and the phenolic hydroxyl group (-OH) at the 2-position of the salicylic (B10762653) acid backbone are pivotal to the biological activity of this compound.

The phenolic hydroxyl group is a common feature in many biologically active compounds, including salicylic acid itself. nih.gov It can act as both a hydrogen bond donor and acceptor, enabling it to interact with various biological macromolecules such as proteins and enzymes. pjmhsonline.com The acidity of the phenolic proton can also be crucial for its mechanism of action. Studies on other phenolic compounds have shown that the antioxidant and antiproliferative activities are often linked to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. pjmhsonline.compjmhsonline.com

The formylamino group , a substituted amide, significantly modifies the electronic and steric properties of the salicylic acid core. Amidation of the carboxylic group in salicylic acid derivatives has been shown to increase their ability to suppress certain biological activities, such as the expression of NFκB-dependent luciferase. nih.gov This suggests that the amide linkage can play a critical role in the molecule's interaction with its target. The formyl group, in particular, is a small and polar substituent that can participate in hydrogen bonding and dipole-dipole interactions, further influencing the compound's binding affinity and specificity.

The relative positioning of these two groups is also critical. The ortho arrangement of the hydroxyl and carboxyl groups in the salicylic acid moiety is known to be important for its activity, and the introduction of the formylamino group at the 5-position can further modulate this activity through electronic effects on the aromatic ring.

Influence of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, play a significant role in determining the conformation and, consequently, the biological activity of this compound. In molecules like salicylic acid and its derivatives, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. researchgate.netosti.govvedantu.com This interaction creates a pseudo-six-membered ring, which planarizes a portion of the molecule and can influence its binding to a receptor or enzyme active site. nih.gov

Theoretical studies on salicylic acid and its analogues have confirmed the presence and significance of this intramolecular hydrogen bond. researchgate.net The strength of this bond can be influenced by the presence of other substituents on the aromatic ring. It is plausible that the formylamino group in this compound could modulate the strength of this intramolecular hydrogen bond through its electronic effects, thereby fine-tuning the biological activity. The formation of such a stable, planar structure can enhance the molecule's affinity for a binding site by reducing the entropic penalty upon binding.

Effects of Substituent Variations on Activity

For instance, the introduction of a chlorine atom at the 5-position of salicylamide (B354443) (5-chlorosalicylamide) has been shown to enhance its inhibitory activity on NFκB. nih.gov This suggests that electron-withdrawing groups at this position can be beneficial for certain biological activities. Therefore, it can be hypothesized that modifying the formylamino group in this compound or introducing other substituents at different positions on the aromatic ring would lead to a range of biological activities.

The following table illustrates hypothetical variations and their potential impact on activity, based on general SAR principles observed in similar compound classes.

| R1 (Position 3) | R2 (Position 4) | R3 (at Formylamino N) | Predicted Activity Change | Rationale |

| H | H | H | Baseline activity of this compound | Reference compound |

| Cl | H | H | Potentially increased activity | Electron-withdrawing groups can enhance binding affinity. |

| OCH3 | H | H | Potentially altered activity | Electron-donating groups can change electronic distribution and steric profile. |

| H | NO2 | H | Potentially increased activity | Nitro groups are strong electron-withdrawing groups and can participate in specific interactions. nih.gov |

| H | H | CH3 | Potentially decreased activity | Alkylation of the amide nitrogen may disrupt hydrogen bonding capabilities. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies provide a more quantitative approach to understanding SAR by establishing a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov These models can be used to predict the activity of novel compounds and to gain a deeper understanding of the molecular features that drive activity. researchgate.net

Computational Modeling for Activity Prediction

Computational modeling plays a pivotal role in modern QSAR studies. By calculating various molecular descriptors that quantify the physicochemical properties of molecules, it is possible to build predictive models of biological activity. researchgate.net For this compound and its hypothetical derivatives, computational methods could be employed to predict their activity against specific biological targets.

This process typically involves:

Generation of a dataset: A series of this compound analogs with known biological activities would be required.

Descriptor calculation: For each molecule in the dataset, a wide range of descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.gov

Model building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound is not publicly available, computational tools could be used to predict its potential for metabolic transformations, such as α-carbon hydroxylation, which can be crucial for its biological fate and activity. nih.gov

Derivation of Physicochemical and Structural Parameters

The development of a robust QSAR model relies on the careful selection of relevant physicochemical and structural parameters (descriptors). mlsu.ac.infrontiersin.org These parameters quantify various aspects of a molecule's structure and properties that can influence its biological activity.

Key physicochemical parameters relevant to QSAR studies of this compound and its derivatives would include:

Lipophilicity parameters:

LogP (Partition Coefficient): Describes the hydrophobicity of the molecule, which influences its ability to cross cell membranes. slideshare.net

Electronic parameters:

Hammett constant (σ): Represents the electron-donating or electron-withdrawing ability of a substituent on the aromatic ring, which affects the electronic environment of the molecule. slideshare.net

Steric parameters:

Taft's steric parameter (Es): Quantifies the bulkiness of a substituent. slideshare.net

Molar refractivity (MR): Relates to the volume of a molecule and its polarizability. frontiersin.org

The following table summarizes some key physicochemical parameters that would be crucial in a QSAR study of this compound derivatives.

| Parameter | Description | Potential Influence on Activity |

| LogP | Measure of a compound's hydrophobicity. | Affects membrane permeability and binding to hydrophobic pockets in receptors. |

| Hammett Constant (σ) | Quantifies the electronic effect of a substituent. | Influences the acidity of the phenolic hydroxyl and carboxylic acid groups, and the reactivity of the aromatic ring. |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Relates to the steric fit of the molecule in a binding site and dispersion forces. |

| Hydrogen Bond Donors/Acceptors | The number of functional groups capable of donating or accepting hydrogen bonds. | Crucial for specific interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

By systematically varying these parameters through chemical synthesis and biological testing, and then applying QSAR methodologies, a predictive model for the biological activity of this compound derivatives could be developed, paving the way for the rational design of new and more effective therapeutic agents.

Computational and Theoretical Approaches in N Formamidosalicylic Acid Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are instrumental in elucidating the dynamic nature of molecular interactions. These methods allow researchers to build and manipulate three-dimensional models of N-Formamidosalicylic acid and its potential biological targets, providing a virtual laboratory to explore complex biological processes.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (the ligand) when it binds to a larger molecule, typically a protein. This method is crucial for identifying potential protein targets for this compound and for understanding the specific interactions that stabilize the ligand-protein complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity.

The prediction of binding affinity is a key aspect of this process, often quantified by metrics such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). utrgv.edu Accurate prediction of these values can significantly accelerate the process of drug discovery by prioritizing the most promising lead compounds for further experimental validation. utrgv.edu Various computational methods, ranging from empirical scoring functions to more rigorous but computationally expensive approaches like free energy perturbation, are employed for this purpose. nih.gov

For this compound, docking studies could be employed to screen libraries of proteins to identify potential binding partners. For instance, given its structural similarity to salicylic (B10762653) acid, it could be docked against known salicylic acid-binding proteins to explore if the N-formamido group enhances or diminishes binding affinity. The results of such studies can provide detailed insights into the hydrogen bonding, hydrophobic, and electrostatic interactions that govern the binding of this compound to its targets.

Table 1: Hypothetical Docking Scores and Predicted Binding Affinities of this compound with Potential Protein Targets

| Protein Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Cyclooxygenase-1 (COX-1) | -8.5 | 150 | Arg120, Tyr355, Ser530 |

| Cyclooxygenase-2 (COX-2) | -9.2 | 75 | Arg120, Tyr355, Val523 |

| Transthyretin (TTR) | -7.9 | 320 | Lys15, Leu17, Thr119 |

| Salicylic Acid Binding Protein 2 (SABP2) | -8.8 | 110 | Ser81, Tyr102, His238 |

Note: The data in this table is hypothetical and for illustrative purposes only.

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of both the ligand and the protein, providing insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its chemical reactivity and physical properties. These methods are based on solving the Schrödinger equation and can provide highly accurate information about molecular geometries, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) is a popular quantum chemical method that has a favorable balance between accuracy and computational cost. nih.gov DFT can be used to calculate a wide range of properties for this compound, including its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energies of the HOMO and LUMO are important indicators of a molecule's ability to donate or accept electrons, respectively, and are crucial for understanding its reactivity in chemical reactions.

DFT calculations can also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model. researchgate.net For this compound, DFT could be used to study the intramolecular hydrogen bond between the hydroxyl and carboxyl groups and how the N-formamido substituent influences its strength.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N | -0.45 e |

| Mulliken Charge on O (hydroxyl) | -0.62 e |

Note: The data in this table is hypothetical and for illustrative purposes only.

Most molecules can exist in multiple conformations, and understanding the relative energies of these conformers is crucial for predicting their behavior. Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. This can be achieved through various computational methods, including quantum chemical calculations and molecular mechanics.

For this compound, conformational analysis would focus on the rotational barriers around the C-N bond of the formamido group and the C-C bond connecting the carboxyl group to the aromatic ring. This would provide insights into the flexibility of the molecule and the preferred conformations it adopts in different environments. The resulting conformational energy landscape can be used to understand how the molecule might adapt its shape to fit into a protein's binding site.

Bioinformatics and Pathway Prediction for Biosynthetic Systems

Bioinformatics tools are essential for analyzing large biological datasets and for predicting the metabolic pathways that lead to the synthesis of natural products. Given that this compound has been identified as a metabolite of 5-aminosalicylic acid, bioinformatics approaches can be used to hypothesize the enzymatic reactions involved in its formation. nih.gov

Pathway prediction tools often combine information from genomic and metabolomic data to reconstruct metabolic networks. nih.gov By searching for homologous enzymes in databases, it is possible to identify candidate genes that may be responsible for the formylation of 5-aminosalicylic acid to produce this compound. This in silico prediction can then guide experimental studies to validate the proposed biosynthetic pathway. For instance, techniques like "reverse pathway engineering" can be employed to predict the "missing links" between a compound of interest and its potential metabolic precursors by suggesting plausible chemical and enzymatic reactions. nih.gov

Rational Design and Engineering Strategies in this compound Research

The advancement of computational chemistry has provided powerful tools for the rational design and engineering of molecules with specific biological activities. In the context of this compound, these theoretical approaches offer a pathway to explore its potential as a therapeutic agent by designing derivatives with enhanced properties. While specific research on the rational design of this compound is not extensively documented, the principles of computational drug design, widely applied to its parent compound salicylic acid and other derivatives, can be extrapolated to understand its potential.

Enzyme Active Site Modification for Substrate Specificity

Enzyme active site modification is a sophisticated strategy in drug design that involves altering the enzyme's binding pocket to enhance its affinity and specificity for a particular substrate or inhibitor. Computational modeling plays a crucial role in this process by providing detailed insights into the three-dimensional structure of the enzyme's active site and the molecular interactions that govern substrate binding.

Molecular Docking and Simulation:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies could be employed to simulate its interaction with the active site of a target enzyme. These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the N-formamido and salicylic acid moieties and the amino acid residues of the enzyme.

For instance, studies on related salicylic acid derivatives have successfully utilized molecular docking to understand their binding modes. These computational analyses can guide the modification of either the ligand or the enzyme to improve binding affinity.

Site-Directed Mutagenesis:

Guided by computational predictions, site-directed mutagenesis can be used to introduce specific mutations in the enzyme's active site. By replacing key amino acid residues, the active site can be tailored to better accommodate this compound, thereby increasing its substrate specificity. For example, if docking studies reveal a steric clash between the formamido group and a bulky amino acid residue, that residue could be replaced with a smaller one to create a more favorable binding pocket.

While direct experimental data on the modification of enzyme active sites for this compound is not currently available, the foundational principles of computational enzymology suggest this is a viable approach for enhancing its biological activity. nih.gov

Computational Approaches to Understanding Enzyme-Ligand Interactions

| Computational Method | Application in this compound Research | Potential Insights |

| Molecular Docking | Predicting the binding pose of this compound in an enzyme's active site. | Identification of key amino acid residues involved in binding; prediction of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-enzyme complex over time. | Understanding the stability of the binding interaction and conformational changes in the enzyme and ligand. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Providing a high-level electronic structure description of the active site interactions. | Detailed analysis of reaction mechanisms and transition states if this compound acts as a substrate. |

Design of Novel Scaffolds Based on this compound Moiety

The this compound molecule can serve as a "scaffold" or a foundational chemical structure upon which novel compounds with desired pharmacological properties can be built. Rational design strategies are employed to modify this scaffold to create a library of derivatives with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.

Scaffold Hopping and Bioisosteric Replacement:

Scaffold hopping is a computational technique used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. Starting with the this compound structure, computational algorithms can search chemical databases for structurally diverse molecules that can present similar pharmacophoric features to the original molecule.

Bioisosteric replacement is another key strategy where a functional group in the this compound molecule is replaced with another group that has similar physical or chemical properties. For example, the formamido group (-NHCHO) could be replaced with other hydrogen-bonding moieties to explore improvements in binding affinity or metabolic stability.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By synthesizing and testing a series of derivatives of this compound with systematic structural modifications, a QSAR model can be developed. This model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

QSAR studies on related p-aminosalicylic acid derivatives have demonstrated the utility of this approach in identifying key molecular descriptors that correlate with inhibitory activity against enzymes like neuraminidase. researchgate.net

Fragment-Based Drug Design (FBDD):

In FBDD, small molecular fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. The salicylic acid and formamide (B127407) fragments of this compound could be independently screened against a target, and if they show binding, they can be optimized and combined in novel ways to generate new chemical entities.

The application of these computational and theoretical approaches holds significant promise for unlocking the full therapeutic potential of this compound and its derivatives. By providing a detailed understanding of its molecular interactions and a framework for rational modification, these methods can accelerate the discovery of novel drug candidates.

Advanced Research Directions and Future Perspectives

Development of Next-Generation N-Formamidosalicylic Acid Analogs

The development of novel analogs of this compound is a key area of research aimed at enhancing its biological activities and exploring new therapeutic applications. The synthesis of various derivatives of salicylic (B10762653) acid has been a fruitful strategy in drug discovery, yielding compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov A similar approach can be applied to this compound to generate a library of new chemical entities.

Systematic modifications to the core structure of this compound can be explored through structure-activity relationship (SAR) studies. nih.govresearchgate.netdrugdesign.org These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. researchgate.netdrugdesign.org Key structural features can be identified that are crucial for potency, selectivity, and safety. researchgate.net For instance, modifications to the formamido group, the carboxylic acid, or the aromatic ring could lead to analogs with improved pharmacological profiles. The synthesis of these new derivatives can be achieved through various organic chemistry reactions, such as esterification and amidation. nih.govuobasrah.edu.iq

The following table outlines potential modifications for generating this compound analogs and the rationale behind them:

| Modification Site | Potential Modification | Rationale for Modification |

| Formamido Group | Replacement with other acyl groups (e.g., acetyl, benzoyl) | To investigate the influence of the acyl group's size and electronics on biological activity. |

| Carboxylic Acid | Esterification or amidation | To alter the compound's polarity, solubility, and pharmacokinetic properties. |

| Aromatic Ring | Introduction of substituents (e.g., halogens, alkyl groups) | To modulate the electronic properties and steric bulk of the molecule, potentially enhancing target binding. |

Strategies for Biosynthetic Pathway Optimization and Diversification

The microbial production of this compound and its derivatives offers a sustainable and environmentally friendly alternative to chemical synthesis. nih.gov Metabolic engineering strategies can be employed to optimize the biosynthetic pathway and increase production titers. researchgate.netnih.goviastate.edu This involves the manipulation of an organism's metabolic network to overproduce a desired compound. researchgate.netnih.gov

One key strategy is to increase the flux of precursors towards the this compound pathway. This can be achieved by overexpressing key enzymes in the upstream pathway and knocking out competing pathways. frontiersin.org For instance, the biosynthesis of salicylic acid, a precursor to this compound, originates from the shikimate pathway. nih.govnih.gov By engineering the shikimate pathway, the availability of chorismate, a key intermediate, can be increased, leading to higher yields of salicylic acid and subsequently this compound. nih.govnih.gov

Furthermore, the introduction of exogenous enzymes with improved catalytic activities or novel functionalities can lead to the diversification of the biosynthetic pathway, enabling the production of novel this compound analogs. For example, introducing different acyltransferases could lead to the synthesis of various N-acylsalicylic acids. The following table summarizes key metabolic engineering strategies for this compound production:

| Strategy | Description | Expected Outcome |

| Precursor Flux Enhancement | Overexpression of enzymes in the shikimate pathway. | Increased availability of chorismate and salicylic acid. |

| Pathway Engineering | Introduction of novel enzymes (e.g., acyltransferases). | Production of a diverse range of N-acylsalicylic acid analogs. |

| Host Strain Optimization | Use of robust microbial hosts with high tolerance to aromatic compounds. | Improved production titers and process stability. |

| Fermentation Optimization | Control of process parameters such as pH, temperature, and nutrient feeding. | Enhanced cell growth and product formation. |

Elucidation of Novel Enzyme-Ligand Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs. While specific protein targets of this compound are yet to be fully identified, studies on salicylic acid provide a framework for potential interactions. Salicylic acid is known to bind to a variety of proteins, termed salicylic acid-binding proteins (SABPs), which are involved in diverse cellular processes. nih.gov

It is plausible that this compound also interacts with a range of proteins, and its formamido group may confer a distinct binding specificity compared to salicylic acid. Techniques such as affinity chromatography, surface plasmon resonance, and X-ray crystallography can be employed to identify and characterize the interactions between this compound and its protein targets.

Computational methods like molecular docking can also be used to predict the binding modes of this compound with potential protein targets. These studies can provide insights into the key amino acid residues involved in the interaction and guide the design of analogs with improved binding affinity.

Exploration of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.govumn.educhemicalprobes.org this compound has the potential to be developed into a valuable chemical probe for investigating various biological processes. To function as a chemical probe, the molecule typically requires a reporter tag, such as a fluorescent group or a biotin moiety, to enable its detection and visualization. unimi.it

By attaching a suitable tag to the this compound scaffold, researchers can create probes to identify its cellular targets and to study its localization and dynamics within cells. For example, a fluorescently labeled this compound analog could be used in fluorescence microscopy to visualize its distribution in different cellular compartments.

Furthermore, activity-based probes derived from this compound could be developed to identify and profile enzymes that interact with this compound. These probes typically contain a reactive group that forms a covalent bond with the active site of the target enzyme, allowing for its specific labeling and subsequent identification. The development of such probes would be a significant step towards understanding the full spectrum of biological activities of this compound.

Q & A

Basic: What experimental parameters should be optimized to synthesize N-Formamidosalicylic acid with high purity and yield?

Methodological Answer:

- Design: Use a factorial design approach to test variables like temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst concentration.

- Characterization: Confirm purity via HPLC (C18 column, 0.1% phosphoric acid mobile phase) and quantify yield gravimetrically after recrystallization .

- Reproducibility: Document stepwise procedures, including reflux time and cooling rates, to ensure replicability. Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials .

Advanced: How can contradictory data on the acid dissociation constant (pKa) of this compound be systematically resolved?

Methodological Answer:

- Comparative Analysis: Perform pH-metric titrations under standardized conditions (ionic strength, temperature) and cross-validate with spectrophotometric methods .

- Error Mitigation: Use buffer solutions with traceable NIST certifications and account for ionic strength effects via the Davies equation.

- Statistical Validation: Apply ANOVA to compare results across labs, addressing instrumentation biases (e.g., electrode calibration drift) .

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

- NMR: Assign peaks using ¹H/¹³C NMR (DMSO-d6, 400 MHz) to confirm formamido and salicylate moieties. Compare with simulated spectra from computational tools like ChemDraw .

- IR Spectroscopy: Identify carbonyl (C=O) and hydroxyl (O-H) stretches (1700–1750 cm⁻¹ and 2500–3300 cm⁻¹, respectively).

- Mass Spectrometry: Use ESI-MS in negative ion mode to verify molecular ion [M-H]⁻ and fragmentation patterns .

Advanced: What computational strategies can predict the reactivity of this compound in biological systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in aqueous media (e.g., TIP3P water model) to assess hydrogen-bonding interactions .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is recommended .

- Validation: Cross-reference computational results with experimental kinetic studies (e.g., hydrolysis rates at physiological pH) .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage Conditions: Keep in amber glass containers at –20°C under inert gas (argon) to avoid photolysis and oxidation .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

Advanced: What methodologies are suitable for resolving discrepancies in the thermal degradation profile of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (5°C/min in N2 atmosphere) to identify decomposition stages .

- LC-MS/MS: Characterize degradation products (e.g., formic acid, salicylic acid) using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .

- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life under ambient conditions .

Basic: What are the critical steps in designing a reproducible protocol for synthesizing this compound derivatives?

Methodological Answer:

- Reagent Purity: Use freshly distilled solvents and anhydrous reagents to minimize side reactions.

- Reaction Monitoring: Track progress via TLC (silica gel, UV detection) or in-situ FTIR .